Endoxifen mesylate

ER binding affinity SERM breast cancer

Tamoxifen efficacy depends on CYP2D6, yet polymorphisms cause up to 99.3% variability in active metabolite exposure. Endoxifen mesylate bypasses this step, delivering the active SERM directly. • 100-fold higher ER affinity vs tamoxifen; no CYP2D6 required • 33.85-fold higher Cmax than tamoxifen-derived endoxifen • Dual PKCβ1 inhibition for endocrine resistance & bipolar disorder models • >67% oral bioavailability in rats ensures robust in vivo exposure

Molecular Formula C26H31NO5S
Molecular Weight 469.596
CAS No. 1032008-71-1
Cat. No. B607325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndoxifen mesylate
CAS1032008-71-1
SynonymsEndoxifen HCl;  Endoxifen hydrochloride;  Z-Endoxifen HCl;  4-Hydroxy-N-desmethyltamoxifen;  N-Desmethyl-4-hydroxytamoxifen; 
Molecular FormulaC26H31NO5S
Molecular Weight469.596
Structural Identifiers
SMILESOC1=CC=C(/C(C2=CC=C(OCCNC)C=C2)=C(C3=CC=CC=C3)\CC)C=C1.OS(=O)(C)=O
InChIInChI=1S/C25H27NO2.CH4O3S/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;1-5(2,3)4/h4-16,26-27H,3,17-18H2,1-2H3;1H3,(H,2,3,4)/b25-24-;
InChIKeyNZSNFFJPXQBVFG-BJFQDICYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Endoxifen Mesylate (CAS 1032008-71-1): Active Tamoxifen Metabolite for ER+ Breast Cancer Research and Therapeutic Development


Endoxifen mesylate is the mesylate salt form of (Z)-endoxifen, a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene class . It is the primary active metabolite of tamoxifen, formed via CYP2D6-mediated metabolism [1]. Unlike its prodrug tamoxifen, endoxifen directly binds to estrogen receptors with high affinity and exerts potent anti-estrogenic effects without requiring metabolic activation [2]. This compound is being developed clinically for estrogen receptor-positive breast cancer, particularly in patients who have failed prior hormonal therapies, and is also being evaluated for bipolar disorder due to its protein kinase C (PKC) inhibitory activity [3].

Endoxifen Mesylate: Why Tamoxifen, 4-Hydroxytamoxifen, or N-Desmethyltamoxifen Cannot Be Interchanged


Endoxifen mesylate cannot be substituted by tamoxifen due to the unpredictable and highly variable CYP2D6-dependent metabolic activation required for tamoxifen to generate therapeutically relevant endoxifen concentrations [1]. In patients with reduced CYP2D6 function (e.g., poor metabolizers or those taking CYP2D6 inhibitors), tamoxifen therapy yields subtherapeutic endoxifen exposure, which is associated with increased breast cancer recurrence risk [2]. Direct administration of endoxifen bypasses this polymorphic metabolic step, ensuring predictable systemic exposure regardless of CYP2D6 genotype [3]. Furthermore, while 4-hydroxytamoxifen shares high ER binding affinity with endoxifen, its plasma concentrations following tamoxifen administration are approximately 7-fold lower than those of endoxifen, limiting its contribution to the overall pharmacological effect [4]. N-desmethyltamoxifen, the most abundant tamoxifen metabolite, possesses pharmacological activity similar to tamoxifen itself and lacks the potent anti-estrogenic effects of endoxifen [5].

Endoxifen Mesylate: Head-to-Head Quantitative Differentiation Versus Key Comparators


Estrogen Receptor Binding Affinity: 100-Fold Greater Than Tamoxifen

Endoxifen exhibits approximately 100-fold greater binding affinity for estrogen receptors compared to its parent compound tamoxifen . This difference in target engagement translates directly to enhanced potency in suppressing estrogen-dependent cellular processes. The high affinity of endoxifen approaches that of estradiol, the natural ligand, enabling effective competition at physiologically relevant concentrations.

ER binding affinity SERM breast cancer

Peak Plasma Concentration (Cmax): 1,216% to 3,385% Higher with Direct Endoxifen Dosing Versus Tamoxifen Administration in Humans

In a first-in-human pharmacokinetic study, direct oral administration of endoxifen at doses of 0.5, 1, 2, and 4 mg yielded Cmax values that were 228%, 804%, 1,216%, and 3,385% higher, respectively, than endoxifen levels achieved following administration of 20 mg tamoxifen [1]. This dramatic increase in peak plasma concentration underscores the inefficiency of tamoxifen's metabolic conversion to endoxifen in vivo.

pharmacokinetics Cmax breast cancer

In Vivo Murine Pharmacokinetics: Eightfold Higher Endoxifen Concentrations with Oral Endoxifen vs. Equivalent Oral Tamoxifen Dose

In female mice, oral administration of endoxifen hydrochloride produced endoxifen plasma concentrations that were approximately eightfold higher than those achieved following an equivalent oral dose of tamoxifen [1]. Furthermore, subcutaneous tamoxifen administration, a common route in preclinical xenograft studies, yielded extremely low concentrations of active metabolites (endoxifen and 4-hydroxytamoxifen), mirroring the pharmacokinetic profile observed in human CYP2D6 poor metabolizers [1].

in vivo pharmacokinetics murine model CYP2D6 bypass

Estrogen Receptor Binding Affinity: Identical to 4-Hydroxytamoxifen for ERα and ERβ

In direct competitive binding assays, endoxifen and 4-hydroxytamoxifen exhibited identical binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) [1]. Both compounds antagonized 17β-estradiol-stimulated growth of ER-positive breast cancer cell lines equipotently, with IC50 values of approximately 50 nM [1]. This indicates that endoxifen possesses anti-estrogenic potency fully equivalent to 4-hydroxytamoxifen.

ER binding SERM 4-hydroxytamoxifen

PKCβ1 Kinase Inhibition: Novel Non-ER Target Differentiating Endoxifen from Tamoxifen and 4-Hydroxytamoxifen

Endoxifen potently inhibits protein kinase C beta 1 (PKCβ1) activity, a target not engaged by tamoxifen or 4-hydroxytamoxifen [1]. In biochemical assays, endoxifen inhibited PKCβ1 kinase activity with an IC50 value comparable to its inhibition of other conventional PKC isoforms [2]. This PKCβ1 inhibition leads to attenuation of AKT phosphorylation and induction of apoptosis in ERα-positive breast cancer cells, representing a distinct, ER-independent mechanism of action [1].

PKCβ1 kinase inhibition non-genomic

Oral Bioavailability: >50% in Dogs and >67% in Rats, Supporting Direct Oral Dosing

Preclinical pharmacokinetic studies in rats and dogs demonstrate that endoxifen possesses high oral bioavailability, exceeding 67% in rats and 50% in dogs [1]. Oral absorption was linear across the tested dose ranges, and therapeutic plasma concentrations were maintained following repeated daily dosing [1]. Peak plasma concentrations reached 9 µM in rats and 20 µM in dogs after four daily doses of 200 mg/kg or 30 mg/kg endoxifen, respectively [1].

oral bioavailability preclinical PK formulation

Endoxifen Mesylate: Recommended Applications Based on Quantitative Differentiation Evidence


Breast Cancer Preclinical Research in CYP2D6-Independent Models

Given the eightfold higher endoxifen exposure achieved with direct oral endoxifen versus tamoxifen in murine models [1], researchers should prioritize endoxifen mesylate for in vivo breast cancer studies. This ensures robust, translationally relevant anti-estrogenic activity that is not confounded by variable CYP2D6-mediated metabolism. The high oral bioavailability (>67% in rats, >50% in dogs) [2] further supports its use in preclinical efficacy and toxicology studies.

Development of Endocrine Therapy-Resistant Breast Cancer Models

Endoxifen's unique dual mechanism—high-affinity ER antagonism (100-fold > tamoxifen) combined with PKCβ1 inhibition not shared by tamoxifen or 4-hydroxytamoxifen [3]—makes it a compelling agent for investigating and potentially overcoming endocrine resistance. The demonstrated superiority of endoxifen over tamoxifen, exemestane, and exemestane plus everolimus in letrozole-resistant xenograft models [4] supports its use in resistance-focused research programs.

Clinical Pharmacokinetic/Pharmacodynamic Studies Requiring Predictable Systemic Exposure

For clinical trials or translational studies where predictable drug exposure is critical, endoxifen mesylate offers a distinct advantage. Direct dosing achieves endoxifen Cmax values up to 3,385% higher than those obtained from tamoxifen administration [5], bypassing the substantial inter-individual variability (up to 99.3%) [6] inherent in CYP2D6-mediated conversion. This enables more precise exposure-response modeling and reduces the need for therapeutic drug monitoring.

Non-Oncology Research: Bipolar Disorder and PKC-Related Pathways

Endoxifen's potent inhibition of PKC, including PKCβ1 [3], supports its investigation in bipolar disorder and other neuropsychiatric conditions where PKC dysregulation is implicated. Endoxifen is fourfold more potent than tamoxifen in PKC inhibition [7], and unlike many PKC inhibitors, it crosses the blood-brain barrier, making it a valuable tool compound for CNS research applications.

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